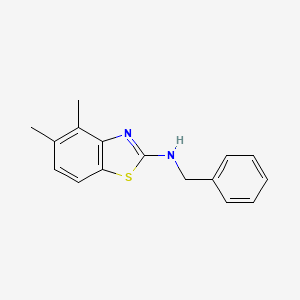

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINHAMNLGKIBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Determining the Solubility Profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles, predictive insights based on its chemical structure, and a detailed, field-proven experimental protocol for generating a robust and reliable solubility profile. The guide emphasizes the gold-standard shake-flask equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific integrity and data accuracy.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical science.[1] For a compound like N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, a thorough understanding of its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high purity and yield.

-

Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.[2]

-

Preclinical Studies: Solubility in vehicles like Dimethyl Sulfoxide (DMSO) or buffered solutions is necessary for conducting in vitro and in vivo assays.[3]

-

Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability, making its early characterization essential for lead optimization.[4]

This guide provides the necessary theoretical and practical knowledge to experimentally determine the solubility of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine across a spectrum of common organic solvents.

Molecular Structure Analysis and Solubility Prediction

The solubility behavior of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine can be predicted by dissecting its molecular structure, guided by the principle of "like dissolves like."[5][6]

Chemical Structure:

-

IUPAC Name: N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

-

Molecular Formula: C₁₆H₁₆N₂S[7]

-

Molecular Weight: 268.38 g/mol

The molecule can be segmented into distinct functional regions that dictate its interaction with different types of solvents:

-

Benzothiazole Core: This heterocyclic aromatic system contains nitrogen and sulfur atoms, imparting a degree of polarity and the potential for pi-pi stacking interactions. The core itself has limited water solubility.[8]

-

N-benzyl Group: This large, non-polar aromatic substituent significantly increases the molecule's hydrophobicity (lipophilicity). It will favor interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.

-

Dimethyl Groups: The two methyl groups on the benzene ring are small, non-polar moieties that further contribute to the overall lipophilicity.

-

2-amino Group (-NH₂): This is a critical functional group. The amine nitrogen has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor.[9] This feature will enhance solubility in polar protic solvents like alcohols.

Predicted Solubility Trends:

-

High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the large, relatively non-polar structure.

-

Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol) where the N-H group can participate in hydrogen bonding, but the large hydrophobic benzyl group may limit overall solubility compared to smaller amines.[9]

-

Low to Negligible Solubility: Expected in highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and in highly polar aqueous systems without solubilizing agents.

The following diagram illustrates the relationship between the molecule's structural features and its expected affinity for different solvent classes.

Caption: Predicted interactions between the compound's functional groups and solvent classes.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard and most common equilibrium thermodynamic method for measuring solubility.[10] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[11][12]

Materials and Equipment

-

Solute: N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (solid, purity >98%)

-

Solvents: HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane, DMSO).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other non-binding material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid material remains after equilibration. Record the exact weight.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13] Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow coarse particles to settle. To remove fine suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: This filtration step is crucial to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

-

Dilution: Perform a precise, serial dilution of the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

The following diagram outlines this experimental workflow.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the solute concentration.[2][14]

Suggested HPLC Method

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The non-polar C18 stationary phase is well-suited for retaining the hydrophobic benzothiazole derivative.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid). A typical starting point could be 70:30 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis Detector set at a wavelength of maximum absorbance (λ-max) for the compound (determined by a UV scan).

-

Column Temperature: 30 °C

Calibration and Calculation

A standard calibration curve must be generated by preparing a series of solutions of the compound at known concentrations and plotting the HPLC peak area against concentration.[14] The concentration of the unknown, diluted sample is then determined from this curve using linear regression. The final solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The following table provides an illustrative template with hypothetical—but chemically plausible—data for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine at 25 °C.

| Solvent | Solvent Class | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (M) |

| Heptane | Non-polar Aliphatic | 0.1 | 1.9 | < 0.1 | < 0.0004 |

| Toluene | Non-polar Aromatic | 2.4 | 2.4 | 45 | 0.168 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | > 200 | > 0.745 |

| Acetone | Polar Aprotic | 5.1 | 21 | 150 | 0.559 |

| Ethanol | Polar Protic | 4.3 | 24.5 | 30 | 0.112 |

| Methanol | Polar Protic | 5.1 | 32.7 | 15 | 0.056 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 90 | 0.335 |

| DMSO | Polar Aprotic | 7.2 | 47 | > 200 | > 0.745 |

Interpretation of Hypothetical Data: The illustrative data aligns with the structural predictions. The compound shows excellent solubility in highly polar aprotic solvents like DMSO and chlorinated solvents like Dichloromethane. The solubility is significantly lower in polar protic solvents like alcohols, where the large non-polar regions of the molecule likely dominate over the single hydrogen-bonding amine group. As expected, it is virtually insoluble in non-polar aliphatic solvents like Heptane.

Conclusion

Determining the solubility profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a foundational step in its development as a potential therapeutic agent. This guide provides a robust, scientifically-grounded framework for this task. By combining structural analysis for initial prediction with the meticulous execution of the shake-flask method and accurate HPLC quantification, researchers can generate the high-quality, reliable data necessary to make informed decisions in process development, formulation, and preclinical assessment. Adherence to these principles of experimental design and analytical validation ensures the trustworthiness and utility of the resulting solubility profile.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.

- SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Solubility of Things. Benzothiazole.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Unknown. Organic Chemistry II.

- PubChemLite. N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. ijpsr.com [ijpsr.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. caymanchem.com [caymanchem.com]

- 7. PubChemLite - N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine (C16H16N2S) [pubchemlite.lcsb.uni.lu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. scielo.br [scielo.br]

- 14. pharmaguru.co [pharmaguru.co]

Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of 2-Aminobenzothiazole

The 2-aminobenzothiazole moiety, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and capacity for diverse intermolecular interactions make it an exceptional starting point for the design and discovery of novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological and biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

This guide offers a comprehensive exploration of the multifaceted biological activities of 2-aminobenzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for advancing research and development in this promising area of medicinal chemistry.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and 2-aminobenzothiazole derivatives have emerged as a highly promising class of compounds.[1][5] Their therapeutic potential stems from their ability to inhibit a wide array of molecular targets crucial for tumor growth, proliferation, and survival.

Mechanisms of Action: A Multi-Pronged Attack on Cancer Cells

Derivatives of 2-aminobenzothiazole exert their anticancer effects by modulating key signaling pathways involved in oncogenesis. Their mechanism is not monolithic; rather, they engage multiple targets, making them versatile candidates for various cancer types.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that regulate virtually all aspects of cell life. Dysregulation of kinase activity is a hallmark of cancer. 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of:

-

Tyrosine Kinases: Including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Inhibition of these receptors disrupts signaling pathways that control angiogenesis, cell growth, and macrophage function in the tumor microenvironment.

-

Serine/Threonine Kinases: Such as Cyclin-Dependent Kinase 2 (CDK2) and kinases within the PI3K/AKT/mTOR pathway.[1][6] Targeting these enzymes can halt the cell cycle and induce apoptosis.

-

-

PI3K/AKT/mTOR Pathway Modulation: This pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Several 2-aminobenzothiazole compounds have been identified as potent inhibitors of PI3K, thereby downregulating the entire pathway and suppressing tumor progression.[2][6][7]

// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];

// Inhibition Aminobenzothiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } } Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their chemical structure. Key SAR insights include:

-

Substitution on the Benzene Ring: The introduction of substituents on the phenyl ring of the benzothiazole core can significantly enhance cytotoxic activity.[1]

-

Hybridization: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione (TZD), has been shown to produce hybrid molecules with potent inhibitory activity against various tumor cell lines.[1]

-

Positional Isomerism: The position of substituents is critical. For instance, shifting a substituent from the C4 position to the C2 position can lead to a marked decrease in activity.[1]

Quantitative Anticancer Activity Data

The in vitro potency of these derivatives is typically measured by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Key Structural Features & SAR Insights | Reference |

| Compound 23 | VEGFR-2 | 0.097 | Potent enzymatic inhibition with low cytotoxicity against normal cells. | [1] |

| Compound 20 | HCT-116 (Colon) | 7.44 | Hybrid of 2-aminobenzothiazole and thiazolidinedione (TZD). | [1] |

| Compound 53 | PC-3 (Prostate) | 0.35 | Potent PI3Kβ inhibitor with good cellular selectivity. | [1] |

| Compound 12 | MCF-7 (Breast) | 2.49 | Active against mutant EGFR cell lines. | [1] |

| OMS5 | A549 (Lung) | 22.13 | Features a 4-nitroaniline moiety. | [2][6][7] |

| OMS14 | MCF-7 (Breast) | 27.08 | Incorporates a piperazine-4-nitroaniline substituent. | [2][6][7] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro anticancer drug screening.

Causality: The principle lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [2]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well microplates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-aminobenzothiazole derivatives. A control group (untreated cells) and a blank (medium only) are included. The plates are then incubated for an additional 48-72 hours.

-

MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing for formazan crystal formation.

-

Formazan Solubilization: The medium is carefully removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-Aminobenzothiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[3][8]

Spectrum of Activity and Mechanism of Action

-

Antibacterial Activity: These compounds are particularly potent against Gram-positive bacteria, including clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[8] However, their activity against Gram-negative bacteria is often limited. This selectivity is attributed to the fact that the 2-aminobenzothiazole scaffold can be a substrate for bacterial efflux pumps, which are more prevalent and effective in Gram-negative organisms, actively removing the compound from the cell before it can reach its target.[8][9] Potential mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

-

Antifungal Activity: Several derivatives have shown broad-spectrum antifungal activity against strains such as Aspergillus niger, Aspergillus fumigatus, and Candida albicans.[10][11]

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Naphthol Derivatives | E. coli | 3.25 - 12.5 | [10] |

| Naphthol Derivatives | S. aureus | 3.25 - 12.5 | [10] |

| Naphthol Derivatives | Aspergillus species | 6.25 - 12.5 | [10] |

| Compound 1 | S. aureus | 2.9 µM | [8] |

| Amide Derivatives | E. coli | Moderate activity at 250 | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.

Causality: The protocol systematically exposes a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The lack of visible turbidity after incubation indicates inhibition of microbial growth.

Step-by-Step Methodology: [2]

-

Compound Preparation: A stock solution of the 2-aminobenzothiazole derivative is prepared, and serial two-fold dilutions are made in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, creating a persistent need for safer and more effective anti-inflammatory drugs.[13] 2-Aminobenzothiazole derivatives have shown considerable promise as anti-inflammatory agents, often acting through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism for many 2-aminobenzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[13][15][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives have shown selectivity towards COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[15] This selectivity is a highly desirable trait, as inhibition of the constitutive COX-1 isoform is associated with the gastrointestinal side effects common to many NSAIDs.[15]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the reduction in swelling is measured.

| Compound ID | % Edema Inhibition | Animal Model | Standard Drug | Reference |

| Compound 5j | 62% | Rat | - | [14] |

| Compound YG-1 | 80% (at 100 mg/kg) | Rat | Diclofenac Sodium | [13] |

| Compound Bt2 | Significant | Mouse | Diclofenac Sodium | [16][17] |

| Compound Bt7 | Significant | Mouse | Diclofenac Sodium | [16][17] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology: [17]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory environment. Their baseline paw volume is measured using a plethysmometer.

-

Compound Administration: The animals are divided into groups. The test groups receive different doses of the 2-aminobenzothiazole derivatives (typically administered orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard drug like diclofenac sodium.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., every hour for up to 5-6 hours).

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that of the control group.

Part 4: Neuroprotective and Other CNS Activities

The application of 2-aminobenzothiazoles extends to disorders of the central nervous system (CNS), including neurodegenerative diseases.

Mechanisms of Neuroprotection

-

Enzyme Inhibition for Alzheimer's Disease: Certain derivatives have been designed as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[18] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a strategy used by current Alzheimer's drugs.

-

Antioxidant Activity: Some analogs can enhance the activity of catalase, a crucial antioxidant enzyme, protecting neuronal cells from reactive oxygen species (ROS)-mediated damage.[19]

-

Nitric Oxide Synthase (NOS) Inhibition: A series of 2-aminobenzothiazoles have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[20] Overproduction of nitric oxide by nNOS is linked to neurotoxicity in various neurological conditions.

A Note on Neurotoxicity

While demonstrating neuroprotective potential, it is crucial to consider dose and exposure duration. Studies in zebrafish have shown that chronic long-term exposure to 2-aminobenzothiazole can induce neurobehavioral toxicity, affecting locomotion, anxiety, and memory.[21] This toxicity was linked to oxidative damage and the suppression of genes related to the GABA and serotonin (5-HT) synthesis pathways, highlighting the importance of thorough toxicological profiling.[21]

Quantitative Neuroprotective Activity Data

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |

| Compound 4f | AChE | 23.4 | [18] |

| Compound 4m | AChE | 27.8 | [18] |

| Compound 4f | MAO-B | 40.3 | [18] |

| Compound 14 | Human nNOS | In the nM range | [20] |

// Nodes Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="AChE Inhibition", fillcolor="#F1F3F4"]; MAOB [label="MAO-B Inhibition", fillcolor="#F1F3F4"]; nNOS [label="nNOS Inhibition", fillcolor="#F1F3F4"]; Catalase [label="Catalase Activation", fillcolor="#F1F3F4"]; Neuroprotection [label="Neuroprotective\nEffects", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aminobenzothiazole -> AChE [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> MAOB [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> nNOS [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> Catalase [arrowhead=normal, color="#34A853", style=dashed]; AChE -> Neuroprotection; MAOB -> Neuroprotection; nNOS -> Neuroprotection; Catalase -> Neuroprotection; } Caption: Multiple neuroprotective mechanisms of 2-aminobenzothiazole derivatives.

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering tremendous versatility and therapeutic potential across diverse disease areas. The extensive research reviewed in this guide highlights its significance as a platform for developing potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

The future of 2-aminobenzothiazole research is bright and holds several exciting directions:

-

Target Selectivity: Future design strategies should focus on enhancing selectivity for specific enzyme isoforms (e.g., PI3K isoforms, COX-2) to maximize efficacy while minimizing off-target effects and toxicity.

-

Hybrid Molecules: The strategy of hybridizing the 2-aminobenzothiazole motif with other known pharmacophores is a promising approach to develop new chemical entities with improved potency and potentially dual mechanisms of action.[1]

-

Overcoming Resistance: In both oncology and infectious disease, these compounds could be further developed to overcome existing drug resistance mechanisms.

-

Advanced Preclinical Development: While many derivatives show excellent in vitro activity, there is a need for more comprehensive preclinical data, including in vivo efficacy in relevant animal models and detailed pharmacokinetic and toxicological profiling, to advance the most promising candidates toward clinical trials.[1]

With the aid of advanced computational design strategies and in-depth SAR studies, the 2-aminobenzothiazole chemotype will undoubtedly continue to be a rich source of novel, safe, and efficacious therapeutic agents.

References

-

Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115584. [Link]

-

Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37048–37063. [Link]

-

Prajapati, S. M., et al. (2016). Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. Semantic Scholar. [Link]

-

Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Cao, F., et al. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 107, 129828. [Link]

-

ResearchGate. (n.d.). Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg). ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. [Link]

-

Cao, F., et al. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ResearchGate. [Link]

-

University of Mosul Repository. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Mosul. [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. ResearchGate. [Link]

-

Sahib, H. A., et al. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. [Link]

-

Deodhar, M. N., et al. (n.d.). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. [Link]

-

Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

-

Al-Ghorbani, M., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Egyptian Journal of Chemistry. [Link]

-

Google APIs. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. Google APIs. [Link]

-

Ibrahim, M. T., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 17(5), 899-907. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. IJRPS. [Link]

-

Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24205-24220. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. [Link]

-

Wang, L., et al. (2024). Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. Science of The Total Environment, 912, 169495. [Link]

-

Li, H., et al. (2007). Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 50(9), 2099-2111. [Link]

-

Nagapradeep, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

Sources

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. storage.googleapis.com [storage.googleapis.com]

- 14. asianpubs.org [asianpubs.org]

- 15. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 19. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this family, the 2-aminobenzothiazole moiety has emerged as a particularly fruitful platform for the development of novel therapeutics, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide focuses on a specific derivative, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, a molecule that, while not extensively characterized in public literature, possesses structural features suggesting significant therapeutic potential. This document provides a comprehensive, evidence-based framework for researchers and drug development professionals to identify, prioritize, and validate its potential molecular targets. We will delve into the rationale for selecting specific target classes based on the extensive research into the 2-aminobenzothiazole scaffold, propose a systematic workflow for target deconvolution, and provide detailed, actionable protocols for experimental validation.

The Scientific Rationale: Deconstructing the Molecule

The therapeutic potential of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine can be inferred by analyzing its constituent chemical motifs and the known bioactivities of the parent 2-aminobenzothiazole scaffold.

The 2-Aminobenzothiazole Core: A Versatile Pharmacophore

The 2-aminobenzothiazole structure, a fusion of a benzene and a thiazole ring with a critical amino group at the 2-position, is a versatile scaffold that allows for interaction with a wide range of biological targets.[2][7] Its structural rigidity, combined with the hydrogen bonding capacity of the amino group, makes it an ideal anchor for binding within enzyme active sites and protein-protein interfaces.[4] Decades of research have demonstrated that derivatives from this core can modulate key cellular pathways involved in oncology, inflammation, and infectious diseases.[3][5][8]

Structural Features of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

The specific substitutions on the core scaffold are critical in defining the molecule's pharmacological profile:

-

N-benzyl Group: The addition of a benzyl group to the 2-amino nitrogen introduces a bulky, lipophilic moiety. This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets, such as the ATP-binding site of many protein kinases.

-

4,5-dimethyl Substitution: The two methyl groups on the benzene ring increase lipophilicity and introduce steric bulk. This can influence the molecule's orientation within a binding site, potentially enhancing selectivity for a specific target over closely related proteins and influencing its metabolic stability.

Caption: Structure of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine.

Prioritized Therapeutic Target Classes

Based on extensive literature on the 2-aminobenzothiazole scaffold, we can prioritize several protein classes as high-probability targets for our lead compound.[3][8][9]

Protein Kinases

Protein kinases are one of the most successfully drugged target classes, particularly in oncology. The 2-aminobenzothiazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[3]

-

Rationale: The scaffold mimics the adenine portion of ATP, allowing it to compete for the ATP-binding pocket. The N-benzyl and dimethyl groups can then occupy adjacent hydrophobic regions, conferring potency and selectivity.

-

High-Priority Examples:

-

Epidermal Growth Factor Receptor (EGFR): Often dysregulated in lung, colon, and head and neck cancers. Several 2-aminobenzothiazole derivatives are potent EGFR inhibitors.[3][8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[8]

-

Phosphoinositide 3-kinase (PI3K): A central node in cell growth and survival signaling, frequently mutated in cancer.[2][8][9]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): A tyrosine kinase critical for macrophage survival and differentiation, implicated in the tumor microenvironment.[3][8]

-

Epigenetic Modulators

Epigenetic enzymes that regulate gene expression are increasingly important cancer targets.

-

Rationale: The aromatic and heteroaromatic nature of the benzothiazole ring can participate in pi-stacking and other interactions common in the active sites of epigenetic "reader" and "writer" proteins.

-

High-Priority Examples:

-

Histone Deacetylases (HDACs): These enzymes are crucial for chromatin remodeling, and their inhibition can lead to tumor suppressor gene re-expression.[8]

-

Lysine-Specific Demethylase 1 (LSD1): An enzyme involved in demethylating histones, its overexpression is linked to poor prognosis in several cancers.[8]

-

Carbonic Anhydrases (CAs)

These enzymes are involved in pH regulation and have been targeted for anticonvulsant and anticancer therapies.

-

Rationale: The 2-aminobenzothiazole scaffold can coordinate with the zinc ion present in the active site of carbonic anhydrases.

-

High-Priority Examples:

| Potential Target Class | Specific Examples | Therapeutic Rationale | Key Validation Assays |

| Protein Kinases | EGFR, VEGFR-2, PI3K, CSF1R | Inhibition of oncogenic signaling pathways driving cell proliferation, survival, and angiogenesis.[3][8] | In Vitro Kinase Assay, Cellular Phospho-Protein Western Blot, Isothermal Titration Calorimetry (ITC) |

| Epigenetic Modulators | HDACs, LSD1 | Reactivation of tumor suppressor genes and alteration of the cancer epigenome.[8] | Enzymatic Activity Assays (Fluorometric/Luminescent), Cellular Histone Modification Western Blot |

| Carbonic Anhydrases | CA IX, CA XII | Disruption of tumor pH regulation, inhibition of invasion and metastasis; potential for anticonvulsant activity.[8][10] | Stopped-Flow CO2 Hydrase Assay, Thermal Shift Assay (TSA) |

| Microbial Enzymes | DNA Gyrase, CYP450 Isoforms | Inhibition of essential bacterial or fungal enzymes for antimicrobial effects.[11] | Minimum Inhibitory Concentration (MIC) Assay, In Vitro Enzyme Inhibition Assay |

A Systematic Framework for Target Identification and Validation

A multi-pronged approach is essential to confidently identify the molecular target(s) of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. This workflow proceeds from broad phenotypic effects to specific molecular interactions.

Caption: A systematic workflow for target identification and validation.

-

Phenotypic Screening: The initial step involves broad screening to identify a biological context. The NCI-60 human tumor cell line screen is an excellent starting point to reveal patterns of antiproliferative activity, suggesting which cancer types are most sensitive to the compound.

-

Target Deconvolution: Once a phenotype is confirmed, several methods can be employed to generate a list of candidate protein targets.

-

Kinome Profiling: Commercially available services can screen the compound against a large panel (e.g., >400) of purified human kinases to rapidly identify potent interactions.

-

Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.

-

Computational Docking: In silico models of high-priority targets (e.g., EGFR, PI3K) can predict binding modes and affinities, helping to prioritize experimental work.

-

-

Biochemical and Cellular Validation: Candidate targets must be rigorously validated through orthogonal assays to confirm direct, potent, and specific interaction.

Detailed Experimental Protocols for Target Validation

Here, we provide exemplary protocols for validating a candidate protein kinase target, such as EGFR.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol determines the compound's ability to inhibit the enzymatic activity of a purified kinase in a cell-free system.

A. Materials:

-

Purified, active recombinant human EGFR kinase (e.g., from Promega, SignalChem).

-

Kinase substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP, 10 mM stock in ultrapure water.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (Test Compound), 10 mM stock in 100% DMSO.

-

Staurosporine (positive control inhibitor), 1 mM stock in DMSO.

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

B. Methodology:

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO. A typical starting concentration is 1 mM. Also, prepare a dilution series for Staurosporine.

-

Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO for 0% inhibition control) to the appropriate wells of the 384-well plate.

-

Kinase Reaction Mixture: Prepare a 2X kinase/substrate master mix in Assay Buffer. For each reaction, this will contain the final desired concentration of EGFR (e.g., 5 ng/µL) and Poly(Glu, Tyr) substrate (e.g., 0.2 µg/µL).

-

Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate mix to each well. Mix gently and incubate for 5 minutes at room temperature.

-

Start ATP Addition: Prepare a 2X ATP solution in Assay Buffer (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL of 2X ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Development:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

C. Data Analysis:

-

Normalize the data: (Signal_well - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.

-

Plot the normalized percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

This protocol confirms that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation of its downstream substrate.

A. Materials:

-

A549 (human lung carcinoma) cells, which overexpress EGFR.

-

Cell culture medium (e.g., F-12K Medium) with 10% FBS.

-

Human Epidermal Growth Factor (EGF).

-

Test Compound stock in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

B. Methodology:

-

Cell Plating: Seed A549 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

-

Compound Treatment: Treat cells with increasing concentrations of the Test Compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate with primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Apply ECL substrate and image the chemiluminescent signal.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

C. Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-EGFR signal to the total-EGFR signal for each lane.

-

Observe the dose-dependent decrease in EGFR phosphorylation upon compound treatment.

Caption: Inhibition of the EGFR signaling pathway by a 2-aminobenzothiazole derivative.

Conclusion and Future Directions

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine belongs to a chemical class with a proven track record in medicinal chemistry. The rational, multi-step approach outlined in this guide—starting from scaffold-based hypothesis generation, proceeding through systematic target deconvolution, and culminating in rigorous biochemical and cellular validation—provides a clear and efficient path to elucidating its mechanism of action and therapeutic potential. The most promising targets, based on extensive literature, lie within the protein kinase and epigenetic modulator families.[3][8] Successful validation of a primary target will unlock the next phase of drug development: structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models to establish efficacy and safety.

References

-

Hu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. 3

-

Al-Ostath, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. 9

-

Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. 1

-

Kumar, A., et al. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. 4

-

El-Sayed, N., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. 2

-

Hu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. 8

-

Sharma, P., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science. 10

-

Kumar, A., et al. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Current Organic Chemistry. 5

-

Lihumis, H.S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 6

-

Kumar, A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. 11

-

Wady, M.A., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Baghdad Science Journal.

-

Al-Amiery, A.A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. 12

-

Early, J.V., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. 13

-

Shi, D., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 14

-

Okonkwo, V.I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. 15

-

N-Benzyl-1,3-benzothiazol-2-amine. Fluorochem. 16

-

Javahershenas, R., & Mokhtari, B. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. 7

-

Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 17

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. European Journal of Medicinal Chemistry. 18

-

Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. 19

-

Kumar, R., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Polycyclic Aromatic Compounds. 20

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iajesm.in [iajesm.in]

- 5. benthamscience.com [benthamscience.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. d-nb.info [d-nb.info]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 12. uokerbala.edu.iq [uokerbala.edu.iq]

- 13. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. facm.ucl.ac.be [facm.ucl.ac.be]

- 19. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

The Pharmacophore’s Edge: A Technical Guide to N-Substituted Benzothiazole-2-Amines

Executive Summary

The benzothiazole-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent 2-aminobenzothiazole is biologically active (exemplified by the ALS drug Riluzole ), the N-substituted derivatives offer superior tunability for lipophilicity, metabolic stability, and target selectivity.

This guide provides a rigorous technical analysis of the discovery, synthetic evolution, and pharmacological mechanisms of N-substituted benzothiazole-2-amines. It is designed for bench scientists requiring actionable protocols and mechanistic insight.

Part 1: Historical Genesis & Structural Evolution

The trajectory of benzothiazole chemistry is a case study in the shift from industrial utility to precision medicine.

The Hofmann-Jacobson Era (1879–1920s)

The discovery of the benzothiazole core is attributed to A.W. Hofmann in 1879. Hofmann’s initial work focused on the reaction of 2-aminothiophenol with acid chlorides. However, the seminal advancement for 2-amino derivatives came with the Jacobson Cyclization (1886) and the Hugerschhoff Reaction (1903).

-

Industrial Pivot: For nearly a century, the primary application of 2-substituted benzothiazoles (specifically 2-mercaptobenzothiazole) was as vulcanization accelerators in the rubber industry.

-

The Shift to Pharma: The discovery of the bioluminescent properties of Luciferin (a benzothiazole derivative) and the neuroprotective properties of Riluzole (approved 1995) marked the transition to therapeutic applications.

Structural Significance

The N-substituted benzothiazole-2-amine consists of a benzene ring fused to a thiazole ring. The C2-position amine is the critical vector for modification.

-

Electronic Character: The system is electron-deficient at C2, making it susceptible to nucleophilic attack (SNAr), yet the nitrogen of the thiazole ring can act as a directing group for metal-catalyzed cross-couplings.

-

H-Bonding: The N-substitution pattern (

vs

Figure 1: The evolutionary timeline of benzothiazole chemistry, moving from dye/rubber chemistry to targeted therapeutics.

Part 2: Synthetic Methodologies (The "How")

To synthesize N-substituted benzothiazole-2-amines, researchers generally employ one of two strategies: Cyclization of functionalized precursors or Direct C-N coupling of the pre-formed heterocycle.

Method A: The Hugerschhoff Reaction (Cyclization)

This is the classical route for generating the 2-aminobenzothiazole core, which can then be alkylated.

-

Mechanism: Bromine-mediated cyclization of arylthioureas.[1]

-

Limitation: Regioselectivity can be poor with electron-withdrawing substituents on the aryl ring.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination (Direct Coupling)

This is the gold standard for introducing complex N-substituents. It allows for the convergence of a 2-halobenzothiazole with a wide array of primary and secondary amines.

Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol is validated for coupling sterically hindered amines to 2-chlorobenzothiazoles.

Reagents:

-

Substrate: 2-Chlorobenzothiazole (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

-

Base: Cs₂CO₃ (Cesium Carbonate) (1.4 equiv) - Crucial for the "carbonate effect" in heteroaryl couplings.

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

-

Inerting: Flame-dry a Schlenk tube and backfill with Argon (x3). Moisture kills the active Pd(0) species.

-

Loading: Add Pd(OAc)₂, BINAP, and Cs₂CO₃.[2] Add the solid 2-chlorobenzothiazole (if liquid, add via syringe later).

-

Pre-complexation: Add half the toluene volume and stir at RT for 5 mins. Why? This allows the Pd-Ligand active complex to form before oxidative addition.

-

Addition: Add the amine and remaining toluene.

-

Reflux: Heat to 110°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black and salts). Wash with EtOAc.

-

Purification: Concentrate in vacuo and purify via flash column chromatography.

Validation Checkpoints:

-

Color Change: Reaction typically turns from orange/red to dark brown/black.

-

NMR: Look for the disappearance of the C2-Cl shift and the appearance of the N-H or N-R peaks.

Figure 2: The Buchwald-Hartwig Catalytic Cycle adapted for benzothiazole synthesis. Note the critical role of the base in the deprotonation step prior to reductive elimination.

Part 3: Pharmacological Landscape (The "Why")

The N-substituted benzothiazole-2-amine is a bio-isostere of the purine ring system (found in ATP), making it an exceptional scaffold for Kinase Inhibition .

Mechanism of Action: The Riluzole Paradigm

While Riluzole is a primary amine, its mechanism informs the design of N-substituted analogs. It acts as a "brake" on glutamatergic transmission.

-

Na+ Channel Blockade: It preferentially binds to the inactivated state of voltage-gated sodium channels (Nav1.6), preventing repetitive firing.

-

Glutamate Modulation: It inhibits the presynaptic release of glutamate and enhances astrocytic uptake via GLT-1.

SAR of N-Substituted Derivatives

-

Anticancer (Kinase Inhibitors): Substituting the amine with bulky aryl groups (e.g., via the Buchwald protocol above) allows the molecule to occupy the hydrophobic pocket of kinases like EGFR or PI3K .

-

Antimicrobial: N-alkylation with long lipophilic chains disrupts bacterial cell membranes.

Data: Comparative Potency (Hypothetical Representative Data)

| Compound Class | N-Substituent (R) | Target | IC50 / Activity | Mechanism |

|---|---|---|---|---|

| Riluzole | -H | Nav Channels / Glutamate | ~2-4 µM | Stabilizes inactivated Na+ channels |

| Derivative A | -Phenyl (4-OMe) | EGFR Kinase | 45 nM | ATP-competitive inhibition |

| Derivative B | -Benzyl | Tubulin | 1.2 µM | Inhibits polymerization |

| Derivative C | -Acetamide | COX-2 | 0.8 µM | Anti-inflammatory |

Figure 3: Mechanism of Action for Riluzole-class benzothiazoles. The compound intervenes upstream to prevent the "glutamate storm" associated with neurodegeneration.

Part 4: Future Outlook

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) . N-substituted benzothiazole-2-amines are increasingly used as the "warhead" ligand to bind a target protein, linked to an E3 ligase recruiter. The secondary amine nitrogen provides an ideal attachment point for the linker without destroying binding affinity.

References

-

Hofmann, A. W. (1879). Notizen über das Benzothiazol. Berichte der deutschen chemischen Gesellschaft.

-

Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Clinical Medicine Insights: Therapeutics.

-

Kumbhare, R. M., et al. (2015). Synthesis and pharmacological evaluation of novel N-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.

-

Paul, F., et al. (1994). Palladium-catalyzed cross-coupling reactions of amines with aryl halides (Buchwald-Hartwig).[3][4][5] Journal of the American Chemical Society.

-

Jordan, A., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. ACS Omega.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Stock Solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Introduction: The Criticality of Precise Stock Solution Preparation

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a substituted benzothiazole, a class of heterocyclic compounds recognized for their wide-ranging biological activities and potential as scaffolds in drug discovery.[1][2][3] The reliability and reproducibility of in vitro and in vivo studies hinge on the accurate and consistent preparation of stock solutions. Improper solubilization or storage can lead to concentration inaccuracies, compound degradation, or precipitation, ultimately compromising experimental outcomes.

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, grounded in the physicochemical principles of benzothiazole derivatives. By understanding the causality behind each step, researchers can ensure the integrity of their experimental starting materials.

Physicochemical Properties and Solubility Considerations

While specific experimental data for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is not extensively published, we can infer its likely properties based on its chemical structure and data from analogous benzothiazole compounds.

-

Molecular Formula: C₁₆H₁₆N₂S

-

Molecular Weight: 268.38 g/mol

-

Structure: The molecule possesses a bicyclic benzothiazole core, which is largely hydrophobic, and a benzyl group, further contributing to its lipophilicity. The presence of two methyl groups on the benzene ring also increases its nonpolar character. The 2-amino group provides a site for potential protonation, suggesting that the compound's solubility may be pH-dependent.[4]

Based on these structural features, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is predicted to have low aqueous solubility.[4] Therefore, organic solvents are necessary for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds and is a primary recommendation.[4][5] Ethanol can also be considered as a viable alternative.[4]

Safety and Handling Precautions

Prior to handling N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. As a general precaution for benzothiazole derivatives, the following should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6] Wash hands thoroughly after handling.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in DMSO. The principles can be adapted for other desired concentrations and volumes.

Materials and Equipment:

-

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Analytical balance (readable to at least 0.1 mg)

-

Microcentrifuge tubes or amber glass vials with PTFE-lined caps

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Step-by-Step Methodology:

-

Calculation of Required Mass:

-

The molecular weight of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is 268.38 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 268.38 g/mol x 1000 mg/g

-

Mass = 2.68 mg

-

-

-

Weighing the Compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out 2.68 mg of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine into the tared container.

-

Expert Tip: For weighing small quantities, it is advisable to use an anti-static weighing dish or to tap the container gently to ensure all the powder is transferred.

-

-

Solvent Addition:

-

Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.

-

Causality: Anhydrous DMSO is recommended to prevent the introduction of water, which could potentially lead to hydrolysis of the benzothiazole ring over long-term storage, especially under non-neutral pH conditions.[9]

-

-

Solubilization:

-

Securely cap the container.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of precipitates.

-

Troubleshooting: If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Gentle warming (to no more than 37°C) can also be considered, but care should be taken as excessive heat can accelerate degradation.[9]

-

-

Labeling and Storage:

-

Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

-

For short-term storage (up to one week), store the stock solution at 2-8°C, protected from light.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

-

Rationale: Benzothiazole derivatives can be susceptible to photolytic degradation; therefore, protection from light is crucial.[9]

-

Data Summary Table

| Parameter | Recommendation | Rationale |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solvating power for a wide range of organic compounds.[4][5] |

| Alternative Solvent | Ethanol | A polar protic solvent that can also be effective.[4] |

| Recommended Concentration Range | 1-20 mM | Higher concentrations may risk precipitation upon storage or dilution in aqueous media. |

| Short-Term Storage | 2-8°C, protected from light | Minimizes degradation while allowing for ready access. |

| Long-Term Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles and light exposure.[9] |

Experimental Workflow Diagram

Caption: Workflow for the preparation and storage of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine stock solution.

Conclusion and Best Practices

The integrity of research data begins with the meticulous preparation of starting materials. By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently prepare stable and accurate stock solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. Always remember to perform a final visual inspection of the stock solution for any signs of precipitation before use, especially after thawing from frozen storage. If crystals are observed, gentle warming and vortexing may be required to redissolve the compound completely.

References

-

Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), p.84. [Link]

-

Semantic Scholar. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

-

Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of Stable Benzothiazole Enol. Retrieved from [Link]

-

PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

-

Michigan State Industries. (n.d.). SAFETY DATA SHEET. [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

-

Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

-

PMC. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

PubChemLite. (n.d.). N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]

-

Research Square. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

ResearchGate. (2004). N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine. [Link]

-

MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sfera.unife.it [sfera.unife.it]

- 6. fishersci.com [fishersci.com]

- 7. michigan.gov [michigan.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

In vitro assay protocols using benzothiazole derivatives

Application Note: In Vitro Characterization of Benzothiazole Derivatives as Antineoplastic Agents